molecular formula C13H16O3 B1374482 4-Benzyloxane-4-carboxylic acid CAS No. 1338494-64-6

4-Benzyloxane-4-carboxylic acid

Cat. No. B1374482
M. Wt: 220.26 g/mol
InChI Key: VCQFYQIKERUPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxane-4-carboxylic acid is a chemical compound with the CAS Number: 1338494-64-6 . Its IUPAC name is 4-benzyltetrahydro-2H-pyran-4-carboxylic acid . The compound has a molecular weight of 220.27 .


Molecular Structure Analysis

The InChI code for 4-Benzyloxane-4-carboxylic acid is 1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Supramolecular Functionalization

A study explored the synthesis of a benzoxazine derivative, Azo-COOH BZ, containing azobenzene and carboxylic acid units. This derivative demonstrated a lower temperature for ring-opening polymerization and potential for low-surface-energy applications due to its surface properties and specific interactions (Mohamed et al., 2015).

Synthesis of Diamides

Research involved treating 1,4-Benzodioxane-2-carboxylic acid with thionyl chloride, leading to the synthesis of corresponding amido acids. These amides were further used to obtain new diamides, showcasing the compound's utility in organic synthesis (Vartanyan et al., 2012).

Poly(ester-anhydride) Preparation

The study focused on preparing high molecular weight poly(ester-anhydride)s, involving carboxylic acid terminated poly(ϵ-caprolactone) prepolymers. This highlighted the role of 4-Benzyloxane-4-carboxylic acid in polymer science, particularly in developing specific polymer types (Korhonen & Seppälä, 2001).

Photophysical Property Enhancement

A study synthesized lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, assessing the impact of electron-withdrawing and electron-donating groups on luminescent properties. This application demonstrates the compound's relevance in materials science, particularly in enhancing photophysical properties (Sivakumar et al., 2010).

Catalytic Carboxylation

A study described the catalytic carboxylation of aryl- and alkenylboronic esters with CO2, using a rhodium(I) catalyst. The resultant benzoic acid derivatives showcase the compound's use in catalytic reactions, broadening its application in synthetic chemistry (Ukai et al., 2006).

Safety And Hazards

The safety information for 4-Benzyloxane-4-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-benzyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQFYQIKERUPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.